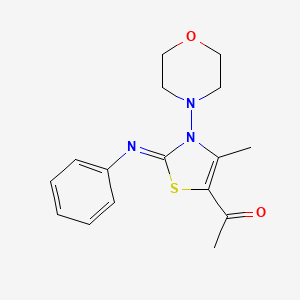

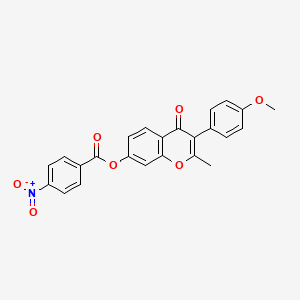

1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one . It belongs to a class of organic compounds known as dipeptides .

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound has been analyzed . The molecular formula is C24H32N2O2 .Chemical Reactions Analysis

The chemical reactions of this compound have been studied . The study of the structure–activity relationships for this compound and its derivatives were carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . QSAR analysis revealed that polarisation, dipole moment, lipophilicity, energy parameters as well as the size of the molecule and its branching possessed the most significant effect on antioxidant activity .Applications De Recherche Scientifique

QSAR Analysis of Derivatives

A study conducted QSAR analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one to explore their potential as antioxidants. The analysis involved calculating various molecular descriptors and building QSAR models to predict antioxidant activity. Key findings indicated that certain molecular properties, such as polarisation, dipole moment, and lipophilicity, significantly impact antioxidant activity. This study provides a theoretical basis for designing new potential antioxidants within this class of compounds (І. Drapak et al., 2019).

Inhibitors of HIV-1 Replication

Research on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including a compound with a morpholino group, showed promising activity against HIV-1 replication. Two derivatives exhibited significant effectiveness, highlighting the potential of such compounds in HIV-1 treatment strategies (Zhiping Che et al., 2015).

Structural Analysis of Oxime Derivatives

A study on oxime derivatives containing morpholin groups provided insights into their crystalline structure and potential interactions. The analysis revealed specific configurations and interactions within the molecular structures, contributing to a deeper understanding of their chemical properties and potential applications (M. Dinçer et al., 2005).

Synthesis and Characterization of Dihydropyrimidinones

Another study focused on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds were synthesized using an efficient method, and their three-dimensional structures were confirmed through X-ray crystallography. This research contributes to the development of new compounds with potential applications in various fields (M. A. Bhat et al., 2018).

Microwave-Assisted Synthesis of Mannich Bases

A study demonstrated an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines. This environmentally friendly method offers a novel alternative for synthesizing mono- and disubstituted Mannich bases, with compounds characterized by various spectroscopic techniques (Ghadah Aljohani et al., 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-15(13(2)20)22-16(17-14-6-4-3-5-7-14)19(12)18-8-10-21-11-9-18/h3-7H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBFPWWNAABEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=CC=C2)N1N3CCOCC3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)

![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)

![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-methylpyridin-2-yl)propanoic acid](/img/structure/B2832859.png)

![N-(3-chloro-4-methoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2832860.png)

![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)